Cas no 86428-61-7 (1-(Oxan-4-yl)propan-2-one)

1-(Oxan-4-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(oxan-4-yl)propan-2-one
- WVXIQCFMHLFAIM-UHFFFAOYSA-N
- 1-tetrahydro-2H-pyran-4-ylacetone
- NE38887
- 1-(Tetrahydro-2H-pyran-4-yl)propan-2-one
- Z1407659636
- 1-(Oxan-4-yl)propan-2-one
-
- MDL: MFCD16819743
- インチ: 1S/C8H14O2/c1-7(9)6-8-2-4-10-5-3-8/h8H,2-6H2,1H3
- InChIKey: WVXIQCFMHLFAIM-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC(C)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 114
- トポロジー分子極性表面積: 26.3
1-(Oxan-4-yl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84790-10g |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95% | 10g |
$3807.0 | 2023-09-02 | |
TRC | E590213-50mg |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 50mg |
$ 230.00 | 2022-06-05 | ||
Enamine | EN300-84790-0.25g |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95.0% | 0.25g |
$438.0 | 2025-02-21 | |
Enamine | EN300-84790-0.5g |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95.0% | 0.5g |
$691.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10555-5 G |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95% | 5g |
¥ 11,444.00 | 2021-05-07 | |
Life Chemicals | F8881-4309-10g |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95%+ | 10g |
$2655.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10555-100MG |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95% | 100MG |
¥ 963.00 | 2023-04-13 | |
A2B Chem LLC | AU88852-50mg |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95% | 50mg |
$251.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10555-1g |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95% | 1g |
¥4205.0 | 2024-04-16 | |
Aaron | AR018SM8-50mg |
1-(oxan-4-yl)propan-2-one |
86428-61-7 | 95% | 50mg |
$307.00 | 2023-12-15 |
1-(Oxan-4-yl)propan-2-one 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
1-(Oxan-4-yl)propan-2-oneに関する追加情報
Professional Introduction to 1-(Oxan-4-yl)propan-2-one (CAS No. 86428-61-7)
1-(Oxan-4-yl)propan-2-one, identified by its Chemical Abstracts Service (CAS) number 86428-61-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of molecules that feature an oxan (tetrahydropyran) ring fused with a ketone group, making it a versatile intermediate in synthetic chemistry. The unique structural properties of 1-(Oxan-4-yl)propan-2-one have garnered attention for its potential applications in drug development and material science.
The Oxan-4-yl moiety in the molecular structure contributes to the compound's ability to interact with biological systems in novel ways. This feature has been explored in recent studies focusing on the development of bioactive molecules. Researchers have been particularly interested in how the presence of the oxan ring influences the compound's pharmacokinetic and pharmacodynamic properties, which are critical factors in determining its efficacy as a pharmaceutical agent.
In the realm of pharmaceutical research, 1-(Oxan-4-yl)propan-2-one has been investigated for its potential role as a precursor in the synthesis of more complex molecules. The ketone group in its structure provides a reactive site for further functionalization, enabling chemists to design derivatives with tailored properties. These derivatives could be explored for their therapeutic potential, particularly in areas such as anti-inflammatory and antimicrobial applications.
Recent advancements in computational chemistry have allowed researchers to model the interactions of 1-(Oxan-4-yl)propan-2-one with biological targets more accurately. These simulations have provided insights into how the compound might bind to specific enzymes or receptors, offering a foundation for rational drug design. The ability to predict these interactions with high precision is a testament to the progress made in integrating computational methods with traditional experimental approaches.
The synthesis of 1-(Oxan-4-yl)propan-2-one itself is an intriguing challenge that has spurred innovation in synthetic methodologies. Researchers have developed novel routes to construct the Oxan-4-yl substituent, leveraging catalytic processes that enhance yield and selectivity. These advancements not only make the compound more accessible but also contribute to the broader toolkit available for organic synthesis.
In addition to its pharmaceutical applications, 1-(Oxan-4-yl)propan-2-one has shown promise in material science. Its unique structural features make it a candidate for developing new polymers or functional materials with specific properties. For instance, the incorporation of this compound into polymer backbones could lead to materials with enhanced stability or biodegradability, which are highly desirable in sustainable chemistry.
The chemical reactivity of 1-(Oxan-4-yl)propan-2-one also makes it a valuable building block for creating chiral molecules. Chirality is a crucial aspect of many drugs, as it can significantly impact their biological activity. By designing synthetic strategies that control chirality, researchers can produce enantiomerically pure forms of this compound, which may exhibit superior therapeutic profiles.
The exploration of 1-(Oxan-4-yl)propan-2-one extends beyond academic research; industrial applications are also being considered. Companies involved in specialty chemicals are evaluating its potential as an intermediate for large-scale production processes. The demand for high-quality intermediates like this one is driven by the need for more efficient and sustainable chemical manufacturing practices.
In conclusion, 1-(Oxan-4-yl)propan-2-one(CAS No. 86428-61-7) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structure and reactivity offer numerous opportunities for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine and materials science.
86428-61-7 (1-(Oxan-4-yl)propan-2-one) 関連製品
- 389064-25-9(Proteasome Inhibitor XVI)
- 1017452-84-4(2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid)
- 2763927-69-9(6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)
- 1261840-74-7(3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde)
- 68107-81-3(R-Acebutolol)
- 168141-99-9(4-Hydroxyquinoline-2-carbaldehyde)
- 887210-05-1(6-chloro-4-(2,6-dimethylmorpholin-4-yl)methyl-7-methyl-2H-chromen-2-one)
- 339103-00-3(2-(N-phenylbenzenesulfonamido)-N-(prop-2-en-1-yl)acetamide)
- 1260604-07-6(Boc-2-fluoro-D-homophenylalanine)
- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)
